4-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid
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Overview
Description
4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid group attached to the thiophene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid typically involves multiple steps. One common method starts with the bromination of thiophene-2-carboxylic acid to introduce the bromine atom at the 4-position. This is followed by the introduction of the Boc-protected amino group at the 3-position through a nucleophilic substitution reaction. The reaction conditions often involve the use of bases such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Deprotection: The major product is the free amine derivative.
Coupling: Amides or esters are formed depending on the reactants.
Scientific Research Applications
4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for other functionalized thiophenes.
Mechanism of Action
The mechanism of action of 4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in further reactions. The bromine atom can also be substituted with other functional groups, altering the compound’s properties and interactions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-thiophenecarboxylic acid: Lacks the Boc-protected amino group.
2-bromo-3-thiophenecarboxylic acid: Bromine atom is at the 2-position instead of the 4-position.
5-bromo-3-{[(tert-butoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid: Contains a benzofuran ring instead of a thiophene ring.
Uniqueness
4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which allows for versatile chemical modifications and applications. The presence of the Boc-protected amino group provides a handle for further functionalization, while the bromine atom and carboxylic acid group offer additional sites for chemical reactions.
Properties
Molecular Formula |
C10H12BrNO4S |
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Molecular Weight |
322.18 g/mol |
IUPAC Name |
4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H12BrNO4S/c1-10(2,3)16-9(15)12-6-5(11)4-17-7(6)8(13)14/h4H,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
TWPQWOZOKIEEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1Br)C(=O)O |
Origin of Product |
United States |
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